molecular formula C24H46N4O B12693229 N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]-9,12,15-octadecatrienamide CAS No. 93942-12-2

N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]-9,12,15-octadecatrienamide

Cat. No.: B12693229
CAS No.: 93942-12-2
M. Wt: 406.6 g/mol
InChI Key: CYFSEFXOZKXQFQ-IUQGRGSQSA-N
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Description

N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]-9,12,15-octadecatrienamide is a complex organic compound that features a long-chain fatty acid amide with multiple amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]-9,12,15-octadecatrienamide typically involves the reaction of 9,12,15-octadecatrienoic acid with a polyamine such as tris(2-aminoethyl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond. The process generally involves:

  • Activation of the carboxylic acid group of 9,12,15-octadecatrienoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC).
  • Reaction of the activated acid with tris(2-aminoethyl)amine in the presence of a base such as triethylamine.
  • Purification of the product using chromatographic techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]-9,12,15-octadecatrienamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to reduce any double bonds present in the compound.

    Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Oxidized fatty acid amides

    Reduction: Reduced fatty acid amides

    Substitution: Substituted amides with various functional groups

Scientific Research Applications

N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]-9,12,15-octadecatrienamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

    Biology: Investigated for its potential role in cell signaling and as a ligand for certain receptors.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and as a surfactant in various formulations.

Mechanism of Action

The mechanism of action of N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]-9,12,15-octadecatrienamide involves its interaction with specific molecular targets and pathways. The compound’s multiple amino groups allow it to form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially modulating their activity. Additionally, the long-chain fatty acid moiety can integrate into lipid membranes, affecting membrane fluidity and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-[2-[2-(2-Aminoethyl)amino]ethyl]amino]ethyl]dodecanamide
  • N,N-bis(2-aminoethyl)ethylenediamine
  • N1-乙酰三亚乙基四胺

Uniqueness

N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]-9,12,15-octadecatrienamide is unique due to its combination of a long-chain polyunsaturated fatty acid and multiple amino groups. This structure imparts distinct physicochemical properties, such as enhanced solubility in both aqueous and organic solvents, and the ability to interact with a wide range of biological targets. These features make it a versatile compound for various applications in research and industry.

Properties

CAS No.

93942-12-2

Molecular Formula

C24H46N4O

Molecular Weight

406.6 g/mol

IUPAC Name

(9E,12E,15E)-N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]octadeca-9,12,15-trienamide

InChI

InChI=1S/C24H46N4O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(29)28-23-22-27-21-20-26-19-18-25/h3-4,6-7,9-10,26-27H,2,5,8,11-23,25H2,1H3,(H,28,29)/b4-3+,7-6+,10-9+

InChI Key

CYFSEFXOZKXQFQ-IUQGRGSQSA-N

Isomeric SMILES

CC/C=C/C/C=C/C/C=C/CCCCCCCC(=O)NCCNCCNCCN

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCC(=O)NCCNCCNCCN

Origin of Product

United States

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